Cas no 1105208-75-0 (ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate)

Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide-based thiophene derivative with potential applications in medicinal chemistry and drug development. Its structure combines a phenyl-substituted thiophene core with a trimethoxyphenyl sulfamoyl moiety, offering unique electronic and steric properties. The compound's multi-functional design may enhance binding affinity to biological targets, particularly in the context of enzyme inhibition or receptor modulation. The ethyl ester group provides synthetic versatility for further derivatization. This scaffold is of interest for researchers exploring novel therapeutics, particularly in areas such as oncology or inflammation, where sulfonamide and trimethoxyaryl motifs have demonstrated pharmacological relevance. The compound's purity and stability make it suitable for rigorous experimental studies.
ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate structure
1105208-75-0 structure
Product Name:ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
CAS No:1105208-75-0
MF:C22H23NO7S2
MW:477.550523996353
CID:5386641
Update Time:2025-10-19

ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • KCACLEZDPMUDRZ-UHFFFAOYSA-N
    • ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
    • Inchi: 1S/C22H23NO7S2/c1-5-30-22(24)20-21(16(13-31-20)14-9-7-6-8-10-14)32(25,26)23-15-11-17(27-2)19(29-4)18(12-15)28-3/h6-13,23H,5H2,1-4H3
    • InChI Key: KCACLEZDPMUDRZ-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC=C(C2=CC=CC=C2)C=1S(NC1=CC(OC)=C(OC)C(OC)=C1)(=O)=O

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Additional information on ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Research Brief on Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (CAS: 1105208-75-0)

Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (CAS: 1105208-75-0) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a modulator of key biological pathways, particularly in the context of cancer and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

The compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. Its unique structure, featuring a thiophene core with phenyl and trimethoxyphenyl substituents, has been shown to interact with specific protein targets involved in cell proliferation and inflammation. Recent in vitro and in vivo studies have demonstrated its efficacy in inhibiting the activity of kinases and other enzymes critical for disease progression, making it a promising candidate for further drug development.

One of the most notable findings in recent research is the compound's ability to selectively target tubulin polymerization, a process essential for cancer cell division. A 2023 study published in the Journal of Medicinal Chemistry revealed that ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate exhibits potent anti-proliferative effects against a panel of cancer cell lines, including those resistant to conventional chemotherapy. The study also highlighted its favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models.

In addition to its anti-cancer properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated its ability to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. This dual functionality—targeting both cancer and inflammation—positions the compound as a versatile therapeutic agent with broad applicability.

Despite these promising findings, challenges remain in the development of ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate as a clinical drug. Current research is focused on optimizing its chemical structure to enhance potency and reduce off-target effects. Additionally, efforts are underway to elucidate its precise molecular interactions and identify potential biomarkers for patient stratification in future clinical trials.

In conclusion, ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate represents a compelling area of research in chemical biology and drug discovery. Its unique pharmacological profile and dual mechanisms of action underscore its potential as a therapeutic agent for cancer and inflammatory diseases. Continued research and development efforts will be critical to translating these preclinical findings into clinical applications.

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